Product packaging for Dibekacin (sulfate)(Cat. No.:)

Dibekacin (sulfate)

Cat. No.: B12423193
M. Wt: 549.6 g/mol
InChI Key: GXKUKBCVZHBTJW-PMAQWHKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dibekacin (sulfate) is a useful research compound. Its molecular formula is C18H39N5O12S and its molecular weight is 549.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dibekacin (sulfate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibekacin (sulfate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H39N5O12S B12423193 Dibekacin (sulfate)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H39N5O12S

Molecular Weight

549.6 g/mol

IUPAC Name

(2S,3S,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6R)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol;sulfuric acid

InChI

InChI=1S/C18H37N5O8.H2O4S/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(14(15)27)31-18-13(26)11(23)12(25)10(5-24)29-18;1-5(2,3)4/h6-18,24-27H,1-5,19-23H2;(H2,1,2,3,4)/t6-,7-,8+,9-,10-,11+,12-,13+,14+,15-,16+,17-,18-;/m1./s1

InChI Key

GXKUKBCVZHBTJW-PMAQWHKESA-N

Isomeric SMILES

C1C[C@H]([C@H](O[C@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)N)N.OS(=O)(=O)O

Canonical SMILES

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O

Origin of Product

United States

Historical Context of Aminoglycoside Research and Dibekacin S Emergence

The journey of aminoglycoside antibiotics began in 1943 with the discovery of streptomycin (B1217042), isolated from the soil bacterium Streptomyces griseus. britannica.com This groundbreaking discovery, which earned Selman Waksman a Nobel Prize, marked the first effective treatment against tuberculosis and opened a new chapter in the fight against bacterial infections. britannica.comasm.orgslideshare.net Following streptomycin, other naturally derived aminoglycosides were introduced, including neomycin and kanamycin (B1662678), which further established the class's critical role in treating severe Gram-negative bacillary infections. nih.govasm.org

The 1970s witnessed a pivotal shift in aminoglycoside research with the advent of semi-synthetic derivatives. asm.orgresearchgate.net This new wave of research was largely driven by the increasing prevalence of bacterial strains that had developed resistance to the first-generation aminoglycosides. nih.govmdpi.com Dibekacin (B1670413) (3',4'-dideoxykanamycin B), a semi-synthetic derivative of kanamycin B, emerged during this era as a result of targeted research to overcome these resistance mechanisms. wikipedia.orgnih.gov Developed by Hamao Umezawa and his collaborators, dibekacin was rationally designed based on the understanding of enzymatic inactivation, specifically the 3'-O-phosphorylation of kanamycin. wikipedia.orgnih.gov

The development of dibekacin, alongside other semi-synthetic aminoglycosides like amikacin (B45834) and netilmicin (B1678213), demonstrated the feasibility of modifying existing molecules to restore activity against resistant pathogens. asm.orgresearchgate.netnih.gov This period of intense chemical modification and research solidified the therapeutic importance of the aminoglycoside class, providing clinicians with crucial tools against challenging infections. researchgate.net

Significance of Dibekacin in the Antimicrobial Research Landscape

Dibekacin (B1670413) holds a significant position in the antimicrobial research landscape, primarily due to its development as a direct response to emerging antibiotic resistance. nih.govmdpi.com Its creation showcased the power of semi-synthetic chemistry to counteract bacterial evolution, providing a template for future antibiotic development. A key area of its significance lies in its enhanced activity against specific pathogens, including strains resistant to other aminoglycosides like gentamicin (B1671437). nih.gov Research has consistently highlighted its potent efficacy against a spectrum of Gram-negative bacteria, most notably Pseudomonas aeruginosa. nih.govpatsnap.com

The study of dibekacin has also contributed valuable insights into the mechanisms of aminoglycoside action and resistance. Like other aminoglycosides, dibekacin functions by binding to the 30S subunit of the bacterial ribosome, which disrupts protein synthesis and leads to bacterial cell death. patsnap.comontosight.aiontosight.ai However, its unique 3',4'-dideoxy structure makes it less susceptible to certain aminoglycoside-modifying enzymes, the primary mechanism of resistance. mdpi.comnih.gov This has made dibekacin a valuable tool for researchers studying these enzymes and exploring ways to circumvent their activity. ontosight.ai

Furthermore, with the continuous rise of multidrug-resistant (MDR) bacteria, there has been a renewed interest in older antibiotic classes, including aminoglycosides. nih.gov Dibekacin, as a potent and historically significant member of this class, continues to be relevant in contemporary research. patsnap.com It serves as a reference compound and a scaffold for the design of novel aminoglycoside derivatives with improved efficacy and reduced susceptibility to resistance.

Overview of Research Trajectories for Aminoglycosides

Elucidation of Ribosomal Target Interactions

The bacterial ribosome, specifically the 30S subunit, is the primary intracellular target of Dibekacin. Like other aminoglycosides, its binding to this subunit is a critical step in its mechanism of action, leading to a cascade of disruptive events in protein synthesis. ontosight.ai

Dibekacin binds with high affinity to the bacterial 30S ribosomal subunit. ontosight.aiyoutube.com The primary binding site is located at the decoding center, also known as the aminoacyl-tRNA site (A-site). This region is crucial for ensuring the correct pairing between the mRNA codon and the tRNA anticodon during translation. nih.govpatsnap.com

The interaction is predominantly with a specific region of the 16S ribosomal RNA (rRNA), a major component of the 30S subunit. nih.gov Studies on related aminoglycosides have identified helix 44 (h44) of the 16S rRNA as the key binding locus. nih.gov The binding of the antibiotic to this site stabilizes a conformation that mimics the state of the ribosome when a correct codon-anticodon pair is formed, which is fundamental to its effect on translational accuracy. nih.gov

In addition to the rRNA, specific ribosomal proteins have been implicated in the binding of Dibekacin. Research using E. coli ribosomes has shown that the ribosomal proteins S9 and L6 are involved in the attachment of Dibekacin to the ribosome. nih.gov The removal of these proteins significantly reduces the binding capacity of the ribosome for the antibiotic, and their re-addition restores it. nih.gov

Ribosomal ComponentSpecific Binding LocusRole in Dibekacin Interaction
30S SubunitOverall TargetThe smaller ribosomal subunit to which Dibekacin primarily binds. ontosight.aiyoutube.com
16S rRNAA-site (decoding center), specifically helix 44 (h44)The primary binding site; interaction here interferes with the decoding process. nih.govpatsnap.com
Ribosomal ProteinsS9 and L6These proteins participate in and facilitate the stable attachment of Dibekacin to the ribosome. nih.gov

The binding of antibiotics to the ribosome is known to induce significant conformational changes. nih.gov When Dibekacin or other aminoglycosides bind to the A-site of the 16S rRNA, they lock the decoding center into a specific conformation. nih.gov This induced change involves the flipping out of two highly conserved adenine (B156593) residues (A1492 and A1493) within the A-site. nih.gov This conformational switch is normally a key part of the ribosome's proofreading mechanism, occurring only when a correct (cognate) tRNA binds. By forcing the ribosome into this state, Dibekacin effectively bypasses the fidelity checkpoints of translation. nih.gov

Inhibition of Bacterial Protein Synthesis Pathways

The interaction of Dibekacin with the ribosome leads to profound disruption of the various stages of protein synthesis.

Dibekacin and its analogs interfere with multiple phases of translation:

Initiation: Dibekacin can interfere with the formation of the 70S initiation complex, which consists of the 30S and 50S subunits, mRNA, and the initiator tRNA. ontosight.ai This disruption at the very first step of protein synthesis contributes to its inhibitory effect.

Termination: The process of terminating protein synthesis, which occurs when the ribosome encounters a stop codon, is also obstructed. Dibekacin can physically block the binding of release factors (RF1/RF2) to the A-site, preventing the hydrolysis and release of the newly synthesized polypeptide chain. nih.gov

A hallmark of the mechanism of action for Dibekacin and other aminoglycosides is the induction of significant mRNA misreading. ontosight.aiyoutube.comnih.gov By locking the A-site into a conformation that signals a correct match, Dibekacin dramatically lowers the accuracy of the decoding process. nih.gov This allows near-cognate or even non-cognate aminoacyl-tRNAs, which have a single mismatch in their anticodon, to be accepted into the A-site and their amino acids incorporated into the growing peptide chain. nih.govpatsnap.com This leads to the synthesis of non-functional or toxic proteins with incorrect amino acid sequences. The magnitude of this effect can be substantial; the related aminoglycoside Arbekacin has been shown to decrease the accuracy of mRNA decoding by approximately 80,000-fold. nih.gov

Mechanisms of Bacterial Cell Membrane Permeabilization and Uptake

Before Dibekacin can reach its ribosomal target, it must first cross the bacterial cell envelope. This process involves both permeabilization and specific uptake mechanisms. The initial entry of aminoglycosides like Dibekacin is thought to occur via an active transport mechanism that is dependent on electron transport and is often referred to as a self-promoted uptake pathway. patsnap.com

Once a sufficient concentration accumulates, these antibiotics can cause direct damage to the cell membrane. Studies on the closely related compound Habekacin have shown that treatment leads to the formation of numerous "blebs" on the cell surface, which are protrusions derived from the outer membrane. nih.gov This is followed by the leakage of cytoplasmic contents into these blebs and the eventual disruption of the membrane, contributing to the bactericidal effect. nih.gov This membrane damage disrupts essential cellular processes and facilitates further uptake of the antibiotic into the cytoplasm.

MechanismDescriptionConsequence
Self-Promoted UptakeInitial interaction with the outer membrane displaces divalent cations (Mg²⁺, Ca²⁺) that stabilize lipopolysaccharide (LPS), creating transient pores.Allows initial, slow entry of Dibekacin into the periplasmic space.
Active TransportEnergy-dependent transport across the inner cytoplasmic membrane, linked to the bacterial respiratory chain. patsnap.comAccumulation of Dibekacin in the cytoplasm, allowing it to reach the ribosomes.
Membrane DamageHigh concentrations of the drug cause direct physical disruption of the membrane, including the formation of outer membrane blebs. nih.govLoss of membrane integrity, leakage of essential cytoplasmic contents, and enhanced drug uptake, leading to cell death. nih.gov

Role of Outer Membrane Components in Dibekacin Uptake

The entry of dibekacin, a polycationic aminoglycoside antibiotic, across the formidable outer membrane of Gram-negative bacteria is a critical first step in its antibacterial action. This process is not straightforward, as the outer membrane serves as a selective permeability barrier. The uptake of dibekacin is significantly influenced by two major components of this membrane: lipopolysaccharides (LPS) and porin proteins.

Initially, dibekacin molecules are electrostatically attracted to the negatively charged surface of the outer membrane, primarily the LPS layer. This interaction is a key feature of a "self-promoted uptake" mechanism. Dibekacin displaces divalent cations, such as magnesium (Mg²⁺) and calcium (Ca²⁺), which normally stabilize the LPS structure by bridging adjacent molecules. asm.org This displacement disrupts the integrity of the outer membrane, creating transient fissures and enhancing its permeability, which facilitates the passage of dibekacin into the periplasmic space. asm.org

In addition to this disruptive entry, dibekacin, being a relatively small and hydrophilic molecule, can also traverse the outer membrane through aqueous channels formed by porin proteins, such as OmpF and OmpC. These protein channels allow the passive diffusion of small molecules down their concentration gradient. The efficiency of this pathway is dependent on the size, shape, and charge of the antibiotic molecule, as well as the specific characteristics of the porin channel. Alterations in the number or structure of these porins can significantly impact bacterial susceptibility to dibekacin by reducing its uptake. mdpi.combohrium.com

The following table summarizes the key outer membrane components and their roles in dibekacin uptake:

Outer Membrane ComponentMechanism of Interaction with DibekacinConsequence for Dibekacin Uptake
Lipopolysaccharide (LPS) Electrostatic attraction between polycationic dibekacin and anionic LPS. Displacement of Mg²⁺ and Ca²⁺ bridges.Disruption of outer membrane integrity, leading to "self-promoted uptake".
Porin Proteins (e.g., OmpF, OmpC) Passive diffusion through water-filled channels.Provides a direct pathway for small, hydrophilic dibekacin molecules to enter the periplasm.

Energy-Dependent Transport Systems and Intracellular Accumulation

Once dibekacin has successfully traversed the outer membrane and entered the periplasmic space, its journey into the bacterial cytoplasm is an active and energy-dependent process. researchgate.net This transport across the inner cytoplasmic membrane is crucial for the antibiotic to reach its intracellular target, the ribosome. The process is not driven by a specific dibekacin transporter but is instead coupled to the cell's electron transport chain and relies on the proton-motive force (PMF), which is the electrochemical potential across the inner membrane.

The energy-dependent uptake of dibekacin is typically characterized by two distinct phases:

Energy-Dependent Phase I (EDP-I): This is a slow, initial phase of uptake. A threshold membrane potential is required to initiate this transport. nih.gov During EDP-I, a small number of dibekacin molecules are transported into the cytoplasm, where they can begin to interact with ribosomes.

Energy-Dependent Phase II (EDP-II): Following EDP-I, there is a subsequent, more rapid phase of accumulation. asm.org It is hypothesized that the initial binding of dibekacin to ribosomes leads to the synthesis of mistranslated proteins. The insertion of these aberrant proteins into the cytoplasmic membrane is thought to further disrupt its integrity, leading to an accelerated and massive influx of the drug. asm.orgrroij.com

This reliance on an active respiratory chain for uptake explains why aminoglycosides like dibekacin are significantly less effective against anaerobic bacteria, which lack this metabolic process. researchgate.netrroij.com Conditions that dissipate the PMF, such as the presence of metabolic inhibitors known as uncouplers, can prevent the intracellular accumulation of dibekacin and render the bacteria resistant. nih.govresearchgate.net

Intracellular Accumulation Dynamics in Microbial Cells

The intracellular accumulation of dibekacin is a dynamic process that ultimately dictates the antibiotic's bactericidal efficacy. Following its energy-dependent transport across the cytoplasmic membrane, dibekacin concentrations within the bacterial cell can far exceed the concentration in the external environment. This accumulation is a direct consequence of the active transport mechanism.

Once inside the cytoplasm, dibekacin molecules bind with high affinity to their primary target: the 30S ribosomal subunit. researchgate.net This binding event is a critical step in its mechanism of action, as it disrupts protein synthesis by causing misreading of the mRNA codons. rroij.com The accumulation of dibekacin is a saturable process; as the intracellular concentration rises and ribosomal binding sites become occupied, the rate of further uptake can decrease.

The following table outlines the phases of dibekacin transport and accumulation in microbial cells:

Transport/Accumulation PhaseLocationEnergy RequirementKey Characteristics
Initial Electrostatic Interaction Outer MembraneEnergy-IndependentAttraction to negatively charged LPS.
Trans-Outer Membrane Passage Outer MembraneEnergy-IndependentDiffusion through porins and self-promoted uptake.
Energy-Dependent Phase I (EDP-I) Inner (Cytoplasmic) MembraneEnergy-Dependent (PMF)Slow, initial transport into the cytoplasm.
Energy-Dependent Phase II (EDP-II) Inner (Cytoplasmic) MembraneEnergy-Dependent (PMF)Rapid, massive influx, likely enhanced by membrane damage from mistranslated proteins.
Intracellular Accumulation CytoplasmN/AHigh concentration achieved; binding to ribosomes and other anionic molecules.

Ribosomal Modification Mechanisms

Mutations in Ribosomal Proteins Affecting Dibekacin Binding Affinity

Resistance to dibekacin can arise from structural changes in the bacterial ribosome, the target site of this aminoglycoside antibiotic. The binding of dibekacin to the ribosome is a critical step in its mechanism of action, which involves the inhibition of protein synthesis. Specific ribosomal proteins have been identified as key components in the binding process, and mutations in the genes encoding these proteins can lead to a significant reduction in the drug's binding affinity, thereby conferring resistance.

In Escherichia coli, studies have demonstrated the importance of ribosomal proteins S9 and L6 in the attachment of dibekacin to the ribosome. nih.gov Experiments involving the reconstitution of ribosomal subunits have shown that the absence of these proteins leads to a substantial decrease in dibekacin binding. nih.gov When these proteins are added back to the deficient ribosomal cores, the binding capacity is largely restored. nih.gov This suggests that S9 and L6 are directly involved in creating or maintaining the binding site for dibekacin. nih.gov

The binding of dibekacin to the 70S ribosome is a specific interaction. This is evidenced by the fact that unlabeled dibekacin and a structurally similar aminoglycoside, kanamycin (B1662678), can effectively inhibit the binding of radiolabeled dibekacin. In contrast, other aminoglycosides like gentamicin (B1671437) and neomycin show only partial inhibition, while streptomycin (B1217042) and viomycin (B1663724) have no significant effect. nih.gov This indicates that while there are common binding elements for some aminoglycosides, the specific interactions for dibekacin are distinct.

Mutations in the genes for ribosomal proteins, such as L3 and L16, have been associated with reduced susceptibility to other antibiotics that target the ribosome, like tiamulin (B153960) and evernimicin. researchgate.netresearchgate.net These mutations can alter the three-dimensional structure of the ribosome's catalytic core, indirectly affecting the binding of the drug. researchgate.netfrontiersin.org While not directly documented for dibekacin in the provided context, it is a plausible mechanism that mutations in ribosomal proteins could similarly reduce dibekacin's binding affinity and contribute to resistance.

Table 1: Ribosomal Proteins Implicated in Dibekacin Binding

Ribosomal ProteinOrganismRole in Dibekacin Binding
S9Escherichia coliDirectly involved in the attachment of dibekacin to the ribosome. nih.gov
L6Escherichia coliPlays a significant role in restoring the binding of dibekacin to ribosomal cores. nih.gov

Efflux Pump Systems in Dibekacin Resistance

Efflux pumps are membrane-associated protein complexes that actively transport a wide range of substrates, including antibiotics like dibekacin, out of the bacterial cell. nih.govmdpi.com This mechanism prevents the antibiotic from reaching its intracellular target, the ribosome, thereby conferring resistance. jazindia.com The overexpression of these pumps is a significant contributor to both intrinsic and acquired resistance in many bacterial species. researchgate.net

Identification and Characterization of Relevant Efflux Pumps

Several families of efflux pumps have been identified in both Gram-positive and Gram-negative bacteria, with the Resistance-Nodulation-Division (RND) family being particularly prominent in Gram-negative bacteria. researchgate.net In organisms like Pseudomonas aeruginosa and Escherichia coli, RND pumps such as the MexAB-OprM and AcrAB-TolC systems are known to extrude a broad spectrum of antibiotics. nih.govnih.gov While specific studies on dibekacin efflux by these pumps are not detailed in the provided results, aminoglycosides are known substrates for some of these multidrug resistance (MDR) pumps. mdpi.com

In Staphylococcus aureus, efflux pumps belonging to the Major Facilitator Superfamily (MFS) and Multidrug and Toxic Compound Extrusion (MATE) family contribute to antibiotic resistance. nih.govijacr.com The characterization of these pumps often involves genetic studies to identify the genes encoding the pump components and functional assays to determine their substrate specificity. nih.govnih.gov For instance, the use of efflux pump inhibitors (EPIs) can help confirm the role of these pumps in resistance by restoring antibiotic susceptibility. researchgate.net

Regulation of Efflux Pump Expression

The expression of efflux pump genes is a tightly controlled process, often regulated by a complex network of transcriptional regulators. mdpi.comresearchgate.net These regulatory systems can respond to various environmental stimuli, including the presence of the antibiotic itself. researchgate.net The expression of efflux pumps can be controlled by local regulators, which are typically encoded near the efflux pump genes, and global regulators that respond to broader cellular stress signals. researchgate.net

In many cases, efflux pump genes are part of an operon, and their expression is controlled by a regulatory gene within that operon. oup.com Mutations in these regulatory genes can lead to the overexpression of the efflux pump, resulting in a stable, high-level resistance phenotype. researchgate.netresearchgate.net Additionally, environmental conditions and the physiological state of the bacteria can influence the transient expression of efflux pumps, contributing to phenotypic resistance. researchgate.net Two-component systems (TCS) are also involved in sensing environmental cues and modulating the expression of efflux pumps in response. mdpi.com

Alterations in Outer Membrane Permeability to Dibekacin

The outer membrane of Gram-negative bacteria serves as a selective barrier that can limit the influx of antibiotics, including aminoglycosides like dibekacin. nih.govdovepress.com Alterations in the composition and structure of this membrane can significantly reduce the permeability to these drugs, contributing to resistance. nih.gov This reduced uptake works synergistically with other resistance mechanisms, such as efflux pumps, to lower the intracellular concentration of the antibiotic. nih.gov

Key components of the outer membrane that affect permeability are the lipopolysaccharide (LPS) layer and porin channels. dovepress.com Hydrophilic antibiotics like dibekacin primarily enter the cell through these water-filled porin channels. nih.govdovepress.com A reduction in the number of these porins or mutations that alter their channel size or selectivity can impede the entry of the antibiotic. nih.gov For example, in Pseudomonas aeruginosa, the loss of certain porin proteins has been linked to decreased permeability and increased resistance to β-lactam antibiotics, a principle that can be extended to other hydrophilic drugs. ubc.caresearchgate.net

Biofilm-Associated Resistance Mechanisms to Dibekacin

Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix, which provides a protected mode of growth and confers increased resistance to antimicrobial agents. nih.govliabjournal.com Bacteria within a biofilm can be up to 1,000 times more resistant to antibiotics than their planktonic (free-floating) counterparts. researchgate.net

Several mechanisms contribute to the high level of antibiotic resistance observed in biofilms:

Limited Penetration of the Antibiotic: The extracellular polymeric substance (EPS) matrix of the biofilm can act as a physical barrier, impeding the diffusion of antibiotics like dibekacin to the cells in the deeper layers of the biofilm. researchgate.netresearchgate.net

Altered Microenvironment: The metabolic activity of bacteria within the biofilm can create localized chemical microenvironments, such as gradients of pH and oxygen, which can antagonize the activity of certain antibiotics. researchgate.net

Physiological Heterogeneity: Bacteria in different layers of a biofilm exist in various physiological states. Cells in the deeper, nutrient-limited regions may be in a slow-growing or dormant state, making them less susceptible to antibiotics that target active cellular processes. researchgate.net

Upregulation of Resistance Genes: The biofilm mode of growth can trigger the expression of specific resistance genes, including those encoding efflux pumps. nih.govresearchgate.net Studies have shown that the expression of efflux pump genes, such as the AcrAB-TolC system in E. coli, is increased in biofilms. nih.gov

Horizontal Gene Transfer: The close proximity of cells within a biofilm facilitates the exchange of genetic material, including plasmids and transposons carrying antibiotic resistance genes, which can accelerate the spread of resistance. researchgate.net

Genetic Determinants and Transmission of Dibekacin Resistance Genes

Resistance to dibekacin and other aminoglycosides is often mediated by specific resistance genes that can be transferred between bacteria. These genes typically encode enzymes that modify or inactivate the antibiotic, or they can be part of mobile genetic elements that also carry genes for other resistance mechanisms like efflux pumps.

One of the most significant mechanisms of aminoglycoside resistance is enzymatic modification. A key enzyme in this process is the bifunctional AAC(6')/APH(2''), which is encoded by the aac(6')-Ie/aph(2'')-Ia gene (often referred to as aacA-aphD). This enzyme can both acetylate and phosphorylate various aminoglycosides. nih.govnih.gov The presence of this gene is not always directly correlated with high-level resistance to all aminoglycosides, as some, like arbekacin (a derivative of dibekacin), may be more stable against its enzymatic activity. nih.gov

The genes conferring resistance are frequently located on mobile genetic elements such as plasmids and transposons. mdpi.comresearchgate.net This facilitates their transfer between different bacterial strains and even across species through horizontal gene transfer. Integrons, which are genetic elements that can capture and express gene cassettes, are also important in the dissemination of aminoglycoside resistance genes. mdpi.com For example, the aadA gene, which confers resistance to streptomycin and spectinomycin, is often found within gene cassettes in class 1 integrons. mdpi.com The ability of bacteria to acquire and express these resistance genes is a major factor in the spread of multidrug resistance. researchgate.net

Preclinical Pharmacokinetic and Pharmacodynamic Research

Absorption and Distribution Studies in Animal Models

The absorption and distribution of dibekacin (B1670413) have been evaluated in various animal models to understand its disposition in the body. These studies provide essential information on how the drug reaches its target sites and its potential for accumulation in different tissues.

Studies in animal models have demonstrated that dibekacin distributes into various tissues, with a notable accumulation in the kidneys.

In a study conducted on rabbits, the tissue concentrations of dibekacin were determined 24 hours after the fifth dose of 2 mg/kg administered every 12 hours. The highest concentrations were found in the renal cortex and medulla, followed by the lung, liver, and heart. The route of administration influenced the tissue concentrations, with intravenous bolus injections leading to higher levels compared to intravenous infusion or intramuscular injection. oup.com

Dibekacin Concentration in Rabbit Tissues 24 Hours After the Fifth Dose
TissueIntravenous Bolus (µg/g)Intravenous Infusion (µg/g)Intramuscular Injection (µg/g)
Renal Cortex135.6 ± 23.4105.8 ± 18.7112.3 ± 20.1
Renal Medulla89.7 ± 15.672.4 ± 12.978.9 ± 14.5
Lung25.4 ± 4.819.8 ± 3.722.1 ± 4.1
Liver18.9 ± 3.514.6 ± 2.816.5 ± 3.2
Heart12.3 ± 2.49.8 ± 1.910.7 ± 2.1
Data is presented as mean ± standard deviation. Adapted from a study on the effect of administration mode on dibekacin distribution in rabbits. oup.com

In rats, high amounts of dibekacin have been shown to accumulate in the kidneys, with a reported renal concentration of 330 µg/g after repetitive dosing. popline.org Another study in rats found that after high doses, the drug accumulated in the renal cortex at a concentration of 4.4 micrograms/mg of protein. nih.gov This tendency for renal accumulation is a characteristic feature of aminoglycoside antibiotics.

Pharmacokinetic data of dibekacin in animal models have been analyzed using compartmental models to describe the drug's disposition. A study in rabbits that investigated the effect of infusion time on dibekacin pharmacokinetics reported a decrease in the pharmacokinetic parameters alpha, K12, K21, and K13 with increased infusion time, which is indicative of a multi-compartment model. nih.gov

Typical Parameters of a Two-Compartment Pharmacokinetic Model
ParameterDescription
VcVolume of the central compartment
VpVolume of the peripheral compartment
K12Rate constant for transfer from central to peripheral compartment
K21Rate constant for transfer from peripheral to central compartment
K10 (Ke)Elimination rate constant from the central compartment
Alpha (α)Hybrid rate constant for the distribution phase
Beta (β)Hybrid rate constant for the elimination phase
These parameters are used to mathematically describe the concentration-time profile of a drug in the body. ufl.edu

Metabolism and Excretion Pathways in Preclinical Systems

Understanding the metabolism and excretion of dibekacin is fundamental to determining its half-life and potential for drug accumulation.

Aminoglycosides as a class of antibiotics are generally not subject to significant metabolic biotransformation in the body. merckvetmanual.com They are typically excreted from the body largely as the unchanged parent drug. Specific preclinical studies detailing the metabolism of dibekacin in animal models are limited, which is consistent with the general understanding of this antibiotic class.

The primary route of elimination for dibekacin is through the kidneys. Preclinical studies in animals have confirmed that the drug is predominantly excreted in the urine. In rats, the kidneys have been shown to accumulate high levels of dibekacin, which is then eliminated with a half-life of approximately 7 days. popline.org

A study in rabbits investigated the tubular reabsorption of several aminoglycosides and found that dibekacin exhibited an intermediate degree of reabsorption compared to gentamicin (B1671437) (highest) and netilmicin (B1678213) (lowest). nih.gov This suggests that in addition to glomerular filtration, which is the main mechanism of renal excretion for aminoglycosides, tubular reabsorption also plays a role in the renal handling of dibekacin. nih.gov The extent of this reabsorption can influence the drug's concentration in the renal cortex and its potential for nephrotoxicity. nih.gov

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling in In Vitro and Animal Studies

Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a critical tool in preclinical research to establish a quantitative relationship between the drug concentration profile and its antimicrobial effect. This modeling helps in optimizing dosing regimens to maximize efficacy while minimizing the risk of toxicity and the development of resistance.

For aminoglycosides, the bactericidal activity is known to be concentration-dependent. The key PK/PD indices that are often correlated with the efficacy of this class of antibiotics are the peak concentration to minimum inhibitory concentration ratio (Cmax/MIC) and the area under the concentration-time curve to MIC ratio (AUC/MIC).

While specific PK/PD modeling studies for dibekacin in animal infection models were not found in the provided search results, a study on arbekacin (B1665167), a derivative of dibekacin, provides valuable insights. In a PK/PD analysis of arbekacin for the treatment of patients with methicillin-resistant Staphylococcus aureus (MRSA) infections, it was found that the probability of clinical cure or improvement increased with a higher Cmax of the drug. nih.govnih.gov This suggests that achieving a high peak concentration relative to the MIC of the infecting organism is a critical determinant of efficacy for this class of aminoglycosides. nih.govnih.gov

In vitro and animal infection models are essential for determining these PK/PD targets. These models allow for the controlled evaluation of different dosing strategies and their impact on bacterial killing and the suppression of resistance.

Concentration-Dependent Killing Dynamics of Dibekacin in Microorganisms

Dibekacin, like other aminoglycoside antibiotics, exhibits concentration-dependent bactericidal activity. mhmedical.comucla.eduderangedphysiology.com This means that the rate and extent of bacterial killing increase as the concentration of the drug rises. ucla.edufrontiersin.orgnih.gov The pharmacodynamic parameter most predictive of efficacy for concentration-dependent antimicrobials is the ratio of the maximum free drug concentration (Cmax) to the minimum inhibitory concentration (MIC), often expressed as Cmax/MIC. ucla.edulitfl.com Achieving a Cmax/MIC ratio of at least 8-10 is considered ideal for aminoglycosides to maximize microbial killing and prevent the emergence of resistance. litfl.com

The bactericidal action of Dibekacin and its derivatives is directly tied to the drug concentration. For instance, studies on Arbekacin, a semi-synthetic derivative of Dibekacin, demonstrate that its bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) is critically dependent on its concentration. nih.govnih.gov At higher concentrations, Arbekacin shows excellent killing effects, achieving a significant reduction in colony-forming units (CFU) within a short incubation period. nih.gov This contrasts with time-dependent antibiotics, such as beta-lactams, where the duration of exposure above the MIC is the primary determinant of efficacy. derangedphysiology.comlitfl.comnih.gov

Research on the combined effects of Dibekacin and Sulbenicillin against Pseudomonas aeruginosa further illustrates its potent bactericidal activity. The combination suppressed the regrowth of the bacteria even at subinhibitory concentrations of the individual drugs, indicating a synergistic effect. nih.gov

Pharmacodynamic Properties of Concentration-Dependent Antibiotics like Dibekacin
Pharmacodynamic ParameterDescriptionSignificance for Dibekacin
Killing CharacteristicConcentration-dependentHigher concentrations lead to a greater rate and extent of bacterial killing. derangedphysiology.com
Primary Efficacy IndexCmax/MICThe ratio of peak drug concentration to the minimum inhibitory concentration is the key predictor of successful treatment. litfl.com
Optimal Target RatioCmax/MIC ≥ 8-10Achieving this ratio is associated with maximal efficacy and reduced risk of resistance development. litfl.com

Post-Antibiotic Effect (PAE) Characterization

A significant characteristic of aminoglycosides, including Dibekacin, is the post-antibiotic effect (PAE). nih.gov The PAE is the persistent suppression of bacterial growth that continues even after the antibiotic concentration in the serum has fallen below the MIC. mhmedical.comderangedphysiology.comyoutube.com This phenomenon is particularly pronounced with drugs that exhibit concentration-dependent killing. mhmedical.comderangedphysiology.com

The duration of the PAE for aminoglycosides is also concentration-dependent; higher drug concentrations lead to a longer period of suppressed bacterial growth. mhmedical.com This effect is attributed to the drug's strong, irreversible binding to bacterial ribosomes, which inhibits protein synthesis. nih.govyoutube.com Even after the external drug is cleared, the damage to the bacterial protein synthesis machinery persists, delaying regrowth. youtube.comembopress.org

Preclinical studies have quantified the PAE for Dibekacin and its derivatives. An in vivo study measuring the PAE of Dibekacin against Serratia marcescens found that the effect lasted for several hours. nih.gov Similarly, Arbekacin, a derivative of Dibekacin, demonstrated a significantly longer PAE against MRSA compared to Vancomycin. nih.gov The presence of a substantial PAE is a key rationale for intermittent dosing regimens, as it allows for effective bacterial suppression even when drug levels are below the MIC between doses. nih.gov

In Vivo and In Vitro Post-Antibiotic Effect (PAE) of Dibekacin and its Derivative
CompoundOrganismModelPAE Duration (hours)Source
DibekacinSerratia marcescensIn vivo2.5 - 3.3 nih.gov
Arbekacin (Dibekacin derivative)MRSA strain 1936In vitro2.3 - 3.8 nih.gov
Vancomycin (for comparison)MRSA strain 1936In vitro0 - 1.3 nih.gov

Mathematical Modeling of Efficacy in Preclinical Infection Models

Mathematical modeling, specifically pharmacokinetic/pharmacodynamic (PK/PD) modeling, is a critical tool for optimizing antimicrobial therapy and predicting efficacy. usuhs.edumdpi.com These models establish a quantitative relationship between drug exposure (pharmacokinetics) and its antimicrobial effect (pharmacodynamics) over time. mdpi.com For concentration-dependent antibiotics like Dibekacin, PK/PD models focus on parameters such as the ratio of the 24-hour area under the concentration-time curve to the MIC (AUC24/MIC) or the Cmax/MIC ratio. litfl.comnih.gov

In preclinical infection models, such as the murine thigh infection model, these PK/PD parameters are correlated with microbiological outcomes, like the change in bacterial count over 24 hours. nih.gov For example, in a study of Pazufloxacin against P. aeruginosa, the therapeutic efficacy correlated strongly with the fAUC24/MIC (free drug AUC24/MIC) and fCmax/MIC (free drug Cmax/MIC) ratios. nih.gov Similar principles apply to Dibekacin, where preclinical models would be used to determine the specific Cmax/MIC or AUC/MIC targets required for bacteriostatic (no change in bacterial count) or bactericidal (e.g., 1-log10 or 2-log10 reduction) effects against specific pathogens.

These models are invaluable for simulating different dosing regimens to predict the likelihood of achieving the target pharmacodynamic indices, thereby guiding the selection of optimal doses for clinical trials and subsequent therapeutic use. usuhs.eduyoutube.com

Dibekacin Distribution and Accumulation in Bacterial Cells

The entry of Dibekacin into bacterial cells is a multi-stage, energy-dependent process, which is a hallmark of aminoglycoside uptake. nih.gov This process is crucial for the antibiotic to reach its intracellular target, the 30S ribosomal subunit, and inhibit protein synthesis. patsnap.compatsnap.com

The initial step involves the electrostatic binding of the polycationic Dibekacin molecule to negatively charged components on the bacterial outer membrane, such as the lipopolysaccharide (LPS) in Gram-negative bacteria. nih.govbiorxiv.org This interaction displaces divalent cations (like Mg²⁺ and Ca²⁺) that stabilize the LPS, leading to disruption and increased permeability of the outer membrane. biorxiv.org This is often referred to as a "self-promoted uptake" mechanism. biorxiv.org

Following this initial binding and membrane disruption, the drug traverses the outer membrane, potentially through porin channels, and enters the periplasmic space. biorxiv.org The subsequent transport across the inner cytoplasmic membrane is the energy-dependent phase. This transport is linked to the electron transport chain and requires a proton motive force. nih.gov Consequently, aminoglycosides like Dibekacin are generally not effective against anaerobic bacteria, which lack the necessary oxygen-dependent transport mechanism. nih.govpatsnap.com

Once inside the cytoplasm, Dibekacin accumulates and binds to the 16S ribosomal RNA on the 30S ribosome. nih.gov This binding leads to the mistranslation of mRNA and the production of faulty proteins. patsnap.com Some of these aberrant proteins may be inserted into the cell membrane, further compromising its integrity and facilitating the rapid uptake of more Dibekacin molecules, leading to an accelerated bactericidal effect. nih.gov

Chemical Synthesis, Derivatization, and Structure Activity Relationship Sar Research

Research into Synthetic Routes for Dibekacin (B1670413) and Analogues

Dibekacin, or 3',4'-dideoxykanamycin B, is a semi-synthetic aminoglycoside derived from kanamycin (B1662678) B. nih.gov Its synthesis was a direct response to the growing resistance to kanamycin, particularly through enzymatic phosphorylation at the 3'-hydroxyl group. nih.gov The removal of this hydroxyl group, along with the 4'-hydroxyl group, proved to be a successful strategy to restore antibacterial activity against resistant strains.

The industrial synthesis of dibekacin primarily uses kanamycin B as the starting material. The core of the synthesis involves the selective deoxygenation of the 3' and 4' hydroxyl groups. Methodologies have been optimized to improve yield, reduce environmental impact, and lower production costs.

A common synthetic pathway involves several key steps:

Protection of Amino Groups: The five amino groups on kanamycin B are protected, often using reagents like tert-butoxycarbonyl (Boc) anhydride (B1165640) or by N-tosylation. manchester.ac.uk This prevents them from reacting in subsequent steps.

Selective Protection of Hydroxyl Groups: The 4" and 6" hydroxyl groups are often selectively protected, for instance, through the formation of a cyclohexylidene or isopropylidene ketal.

Activation of 3' and 4' Hydroxyls: The target 3' and 4' hydroxyl groups are activated for elimination. This can be achieved by converting them into better leaving groups, such as sulfonate esters (e.g., mesylates or tosylates).

Elimination Reaction: The activated di-O-sulfonyl derivative is treated with reagents like sodium iodide and zinc dust to induce an elimination reaction, forming a double bond between the 3' and 4' carbons. biosynth.com

Deprotection: The protecting groups on the amino and other hydroxyl functions are removed, typically under acidic conditions.

Hydrogenation: The final step is the catalytic hydrogenation of the 3',4'-unsaturated intermediate to yield 3',4'-dideoxykanamycin B (dibekacin). manchester.ac.uk

The table below summarizes a representative synthetic scheme for dibekacin from kanamycin B.

StepDescriptionCommon Reagents
1N-ProtectionDi-tert-butyl dicarbonate (B1257347) (Boc)₂O, Sodium Carbonate
2O-Protection (4", 6")1,1-Dimethoxycyclohexane, p-Toluenesulfonic acid
3O-Sulfonylation (3', 4')Methanesulfonyl chloride (MsCl), Pyridine
4Elimination (Unsaturation)Sodium Iodide (NaI), Zinc dust (Zn)
5DeprotectionHydrochloric Acid (HCl) in Methanol
6Hydrogenation (Reduction)Platinum Oxide (PtO₂), Hydrogen (H₂)

This multi-step process requires careful control of reaction conditions to ensure high yields and purity of the final product.

The antibacterial activity of aminoglycosides is highly dependent on their specific three-dimensional structure. Therefore, maintaining the correct stereochemistry during the synthesis of dibekacin is critical.

The synthesis of dibekacin from kanamycin B is a semi-synthetic process, meaning the chiral core of the molecule is already present in the starting material. The primary stereochemical considerations are:

Preservation of Existing Stereocenters: Kanamycin B is a complex molecule with multiple stereocenters. The synthetic route is designed to modify specific functional groups without altering the configuration of these chiral centers in the aminocyclitol (2-deoxystreptamine) and the attached sugar rings.

Stereoselective Reduction: The final step of the synthesis involves the hydrogenation of the 3',4'-alkene intermediate. This reduction must be stereoselective to produce the correct diastereomer of dibekacin. The use of catalysts like platinum oxide on a sterically hindered substrate generally ensures the hydrogen atoms add from the less hindered face, yielding the desired stereochemical configuration.

Design and Synthesis of Novel Dibekacin Derivatives

Following the success of dibekacin, research efforts were directed toward creating new derivatives with an even broader spectrum of activity and the ability to overcome emerging resistance mechanisms. This involves targeted structural modifications to the dibekacin molecule.

Structure-activity relationship (SAR) studies have shown that modifications at several positions on the dibekacin molecule can influence its antibacterial potency. A pivotal development was the synthesis of arbekacin (B1665167), which involves the acylation of the 1-amino group of dibekacin.

N-1 Acylation: The introduction of an (S)-4-amino-2-hydroxybutyryl (AHB) side chain at the N-1 position of dibekacin resulted in arbekacin. This modification not only maintained high activity against many pathogens but also conferred stability against several aminoglycoside-modifying enzymes. nih.gov The addition of the AHB moiety was found to increase the turnover rate (kcat) for phosphorylation by the bifunctional enzyme AAC(6′)-APH(2″), paradoxically making it a better substrate yet an effective antibiotic against certain resistant strains. google.com

Modifications at the 2"-Position: Replacement of the 2"-hydroxyl group with an amino group led to the synthesis of 2"-amino-2"-deoxydibekacin. This derivative showed potent activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Modifications at the 5-Position: 5-deoxy and 5-epiamino derivatives of 2"-amino-2"-deoxyarbekacin (derived from dibekacin) have also been synthesized. These modifications were explored to further enhance activity and reduce toxicity. nih.gov

A primary driver for the synthesis of new dibekacin derivatives is to circumvent inactivation by aminoglycoside-modifying enzymes (AMEs), the main cause of clinical resistance. Different AMEs modify the antibiotic at specific sites.

3',4'-Dideoxy Structure: Dibekacin's core design—the absence of the 3' and 4' hydroxyl groups—makes it inherently resistant to aminoglycoside phosphotransferases (e.g., APH(3')) that inactivate kanamycins. uomus.edu.iq

N-1 Acylation (Arbekacin): The AHB side chain in arbekacin provides steric hindrance, making it refractory to inactivation by several AMEs, including APH(3') and ANT(4'). However, it remains susceptible to the bifunctional enzyme AAC(6')-APH(2"). nih.gov

2"-Amino Substitution: Strains of MRSA that are resistant to arbekacin were found to inactivate it via phosphorylation of the 2"-hydroxyl group. nih.govnih.gov This discovery led to the rational design of 2"-amino-2"-deoxyarbekacin and 2"-amino-2"-deoxydibekacin. Replacing the target hydroxyl group with an amino group removes the site of enzymatic attack, thereby restoring potent activity against these resistant MRSA strains. nih.gov

The table below illustrates how specific structural modifications in dibekacin and its derivatives are designed to overcome inactivation by particular AMEs.

CompoundKey Structural Modification (from predecessor)Targeted Resistance Enzyme(s)Result
Dibekacin 3',4'-dideoxy (from Kanamycin B)Aminoglycoside Phosphotransferase (APH(3'))Overcomes resistance by phosphorylation at the 3'-OH group.
Arbekacin N-1 acylation with (S)-4-amino-2-hydroxybutyryl (AHB) group (from Dibekacin)APH(3'), Aminoglycoside Nucleotidyltransferase (ANT(4'))Broadens spectrum and overcomes resistance from multiple enzymes.
2"-Amino-2"-deoxydibekacin 2"-OH group replaced with a 2"-NH₂ group (from Dibekacin)APH(2")Designed to overcome resistance in strains (e.g., MRSA) that phosphorylate the 2"-position.

While sulfonate esters are used as intermediates in the synthesis of dibekacin to facilitate the elimination of hydroxyl groups (as described in section 5.1.1), the synthesis and study of final dibekacin derivatives containing N-alkylsulfonate groups are not widely reported in the available scientific literature. Research has predominantly focused on modifications such as deoxygenation, N-acylation, and amino group substitution to enhance the pharmacological properties of dibekacin. Therefore, the specific research implications of N-alkylsulfonate derivatives of dibekacin remain an underexplored area.

Structure-Activity Relationship (SAR) Studies of Dibekacin and its Analogs

Structure-activity relationship (SAR) studies for dibekacin and its analogs are crucial for understanding its antibacterial mechanism, overcoming resistance, and designing more potent derivatives. These studies primarily focus on how specific chemical modifications affect the molecule's interaction with its ribosomal target, its ability to enter and accumulate within bacterial cells, and its susceptibility to inactivating enzymes.

The bactericidal activity of dibekacin, like other aminoglycosides, stems from its high-affinity binding to the A-site on the 16S ribosomal RNA (rRNA) of the bacterial 30S ribosomal subunit. nih.govnih.gov This interaction disrupts protein synthesis by causing misreading of mRNA codons and inhibiting the translocation of the tRNA-mRNA complex. asm.orgwikipedia.org The core structure, comprising amino sugars linked to a 2-deoxystreptamine (B1221613) (2-DOS) ring, is fundamental for this activity. nih.gov

Key findings from SAR studies on ribosomal binding include:

The 2-DOS Ring and Glycosidic Linkages: The central 2-deoxystreptamine ring and its attached amino sugars are essential for interacting with the rRNA decoding site. asm.orgnih.gov The specific arrangement of these rings positions the crucial amino and hydroxyl groups to form hydrogen bonds with nucleotides in helix 44 of the 16S rRNA. asm.org

Role of Ribosomal Proteins: While the primary target is rRNA, specific ribosomal proteins have been shown to be involved in the binding of dibekacin. Studies on E. coli ribosomes have identified proteins S9 and L6 as participants in the attachment of dibekacin to the ribosome. nih.gov Reconstitution of ribosome cores lacking these proteins with S9 and L6 was shown to restore the majority of the drug-binding capacity. nih.gov

Impact of the 1-N-AHB Moiety: A significant advance in understanding ribosomal binding affinity came from studies of arbekacin, a semisynthetic derivative of dibekacin. Arbekacin is synthesized by adding a (S)-4-amino-2-hydroxybutyryl (AHB) moiety to the N1 position of the 2-DOS ring of dibekacin. researchgate.net This AHB tail provides additional stabilization for the antibiotic at its canonical binding pocket through unique interactions with rRNA nucleobases. researchgate.net Cryo-electron microscopy and kinetic studies have shown that this enhanced interaction contributes to a prolonged dwelling time on the ribosome, making arbekacin a more potent inhibitor of ribosomal translocation compared to its parent compound, dibekacin. researchgate.net

The binding of dibekacin and its analogs to the ribosome is a complex interaction involving the drug's three-dimensional structure, specific rRNA nucleotides, and associated ribosomal proteins. Modifications that enhance these interactions, such as the addition of the AHB moiety in arbekacin, can lead to superior potency. researchgate.net

The entry of aminoglycosides like dibekacin into bacterial cells is a multi-step process that is not fully elucidated by SAR studies. The initial step involves the displacement of divalent cations (Mg²⁺ and Ca²⁺) that stabilize the lipopolysaccharide (LPS) layer of the outer membrane in Gram-negative bacteria, leading to enhanced membrane permeability. nih.gov This is followed by an energy-dependent transport process to move the molecule across the cytoplasmic membrane and into the cytoplasm. nih.gov

Due to their hydrophilic nature, aminoglycosides generally exhibit low intrinsic permeability across biological membranes. nih.gov While extensive SAR studies linking specific substitutions on the dibekacin scaffold directly to changes in permeability and accumulation rates are not widely detailed in publicly available literature, general principles for aminoglycosides apply:

Cationic Nature: The polycationic nature of dibekacin at physiological pH, due to its multiple amino groups, is crucial for the initial electrostatic interaction with the negatively charged bacterial outer membrane. However, this same charge is a barrier to passive diffusion across the lipid bilayer of the cytoplasmic membrane, necessitating an active transport system. nih.gov

Energy-Dependent Uptake: The subsequent phase of uptake is linked to the cell's electron transport chain. This energy-dependent process is a rate-limiting step for intracellular accumulation. nih.gov Alterations to the molecule that could potentially interfere with recognition by this transport system would likely reduce intracellular accumulation and, consequently, antibacterial efficacy.

Research into modifying aminoglycosides to improve uptake often focuses on prodrug strategies or advanced delivery systems rather than simple substitutions, as any modification must not compromise the crucial interactions at the ribosomal target.

The most significant driver for the derivatization of dibekacin has been the need to overcome resistance mediated by aminoglycoside-modifying enzymes (AMEs). nih.gov These bacterial enzymes inactivate the antibiotic by covalently adding a chemical group (acetyl, phosphate, or nucleotidyl) to specific hydroxyl or amino moieties on the drug molecule, which prevents it from binding to the ribosome. nih.govasm.org

Dibekacin (3′,4′-dideoxy-kanamycin B) was itself a rationally designed semisynthetic derivative. By removing the hydroxyl groups at the 3′ and 4′ positions of kanamycin B, it was rendered resistant to inactivation by aminoglycoside phosphotransferases (APH) like APH(3′), a common resistance mechanism. nih.govuomus.edu.iq However, dibekacin remains susceptible to other AMEs. nih.gov

Key derivatizations to circumvent AMEs include:

1-N-Acylation (Arbekacin): The most clinically successful derivative of dibekacin is arbekacin. It was created by acylating the 1-amino group of dibekacin with a (S)-4-amino-2-hydroxybutyryl (AHB) group. nih.govwikipedia.org This modification sterically hinders the action of several AMEs. While arbekacin can still be modified by the bifunctional enzyme AAC(6′)-APH(2″), it is not a substrate for APH(3′) or ANT(4′), which are prevalent in some strains of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

2''-Position Modification: The 2''-hydroxyl group on dibekacin is a target for phosphorylation by APH(2'') and adenylylation by ANT(2''). nih.govsemanticscholar.org To overcome this, novel derivatives such as 2''-amino-2''-deoxydibekacin (B12754793) have been synthesized. Replacing the hydroxyl group with an amino group at this position prevents enzymatic modification while retaining strong antibacterial activity against resistant strains, including MRSA. google.com

6'-Position Modification: The 6'-amino group is a primary target for N-acetyltransferases (AACs). nih.govuomus.edu.iq While specific 6'-amidine derivatives of dibekacin have been explored, methylation at this position in the parent compound, kanamycin, has been shown to confer resistance to 6'-N-acetylating enzymes. uomus.edu.iq

The following table summarizes the susceptibility of dibekacin and its key derivatives to common aminoglycoside-modifying enzymes.

CompoundKey Structural Modification (from Kanamycin B)Resistant ToSusceptible To
Dibekacin 3',4'-dideoxyAPH(3')ANT(2''), AAC(6')-APH(2'') nih.gov
Arbekacin 3',4'-dideoxy, 1-N-AHBAPH(3'), ANT(4') nih.govAAC(6')-APH(2'') nih.gov
2''-amino-2''-deoxydibekacin 3',4'-dideoxy, 2''-OH → 2''-NH₂APH(2''), ANT(2'') google.comNot specified

Prodrug Research and Advanced Delivery System Concepts for Dibekacin (preclinical/theoretical)

While dibekacin is a potent antibiotic, its clinical utility can be hampered by factors common to all aminoglycosides, such as poor oral bioavailability and low permeability into mammalian cells. Preclinical and theoretical research has explored prodrug and advanced delivery system concepts to overcome these limitations, drawing parallels from strategies used for other hydrophilic drugs.

Prodrug Research: A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug within the body. mdpi.com For a highly polar molecule like dibekacin, a prodrug approach could theoretically be used to mask its hydrophilic amino groups, thereby increasing its lipophilicity. This could potentially enhance its ability to cross biological membranes, such as the intestinal epithelium for oral delivery or the bacterial cell wall. Once inside the target cell or systemic circulation, the promoiety would be cleaved by endogenous enzymes to release the active dibekacin. However, specific preclinical studies detailing the synthesis and evaluation of dibekacin prodrugs are not prominent in the available scientific literature.

Advanced Delivery Systems: Encapsulating dibekacin within nanocarriers is a widely explored theoretical concept to improve its therapeutic index. mdpi.com These systems aim to protect the drug from degradation, control its release, and potentially target it to the site of infection.

Liposomes: These are vesicles composed of lipid bilayers that can encapsulate hydrophilic drugs like dibekacin in their aqueous core. nih.govmdpi.com Liposomal formulations can alter the pharmacokinetics of a drug and, if functionalized with targeting ligands, could direct the antibiotic to bacterial cells or biofilms. nih.gov

Polymeric Nanoparticles: Biodegradable polymers can be used to form nanoparticles that encapsulate dibekacin. mdpi.com These systems can offer advantages such as high drug loading capacity and the potential for sustained release, maintaining effective concentrations over a longer period. nih.gov The surface of these nanoparticles can be coated with "stealth" polymers like polyethylene (B3416737) glycol (PEG) to help them evade the host immune system and prolong circulation time. mdpi.com

These advanced delivery concepts remain largely theoretical or in the early preclinical stages for dibekacin specifically. The primary challenge lies in designing a system that effectively releases the active antibiotic at the site of infection to interact with its ribosomal target.

Analytical Research Methodologies for Dibekacin Sulfate

Advanced Chromatographic Techniques for Research Quantification

Chromatographic methods are fundamental for the separation and quantification of Dibekacin (B1670413) from complex mixtures, such as biological fluids or pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the gold standards in this domain due to their high resolution, sensitivity, and specificity.

High-Performance Liquid Chromatography (HPLC) with Specialized Detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of Dibekacin. Due to the lack of a strong UV-absorbing chromophore in the Dibekacin molecule, its detection requires specialized methods such as derivatization or the use of universal detectors like the Evaporative Light Scattering Detector (ELSD).

One established HPLC-ELSD method facilitates the determination of Dibekacin and its related substances. researchgate.netkisti.re.kr This approach typically utilizes a C18 reversed-phase column for separation. researchgate.netkisti.re.kr The mobile phase often consists of an ion-pairing agent, such as trifluoroacetic acid, mixed with an organic solvent like acetonitrile. researchgate.netkisti.re.kr The ELSD is particularly advantageous as it detects any non-volatile analyte, making it suitable for compounds like aminoglycosides. Key parameters for this method, including recovery and limit of detection, have been established through validation studies. researchgate.netkisti.re.kr

Another approach involves post-column derivatization with reagents like o-phthalaldehyde followed by fluorescence detection. nih.gov This method enhances sensitivity and selectivity. After chromatographic separation, the analyte is mixed with the derivatizing agent, forming a fluorescent product that can be accurately measured. nih.gov

Table 1: HPLC-ELSD Method Parameters for Dibekacin Analysis

ParameterConditionReference
ColumnAgilent SB-C18 (250 × 4.6 mm, 5μm) researchgate.netkisti.re.kr
Mobile Phase200 mM trifluoroacetic acid – acetonitrile (91:9) researchgate.netkisti.re.kr
Flow Rate0.8 mL/min researchgate.netkisti.re.kr
DetectorEvaporative Light Scattering Detector (ELSD) researchgate.net
Drift Tube Temperature50°C researchgate.netkisti.re.kr
Nebulizing Gas Pressure3.5 bar researchgate.netkisti.re.kr
Average Recovery104.7% (R.S.D = 2.5%, n = 9) researchgate.netkisti.re.kr
Limit of Detection5.0 μg/mL researchgate.netkisti.re.kr

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Research Matrices

For the analysis of Dibekacin in complex biological matrices such as serum or plasma, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and specificity. nih.gov This technique is essential for pharmacokinetic studies and therapeutic drug monitoring research. nih.govnih.gov

The methodology typically involves a sample preparation step, such as protein precipitation, to remove interfering macromolecules from the biological sample. nih.gov Dibekacin itself can serve as an effective internal standard for the quantification of other aminoglycosides, like Arbekacin (B1665167), due to its structural similarity. nih.gov The chromatographic separation is often achieved on a C18 or a pentafluorophenylpropyl (PFP) column. nih.govnih.gov

Detection is performed using a tandem mass spectrometer, usually equipped with a heated electrospray-ionization (HESI) source in positive ionization mode with selected reaction monitoring (SRM). nih.gov This allows for the precise detection and quantification of the analyte by monitoring specific precursor-to-product ion transitions, thereby minimizing interference from the sample matrix. longdom.org The method's validation includes rigorous assessment of matrix effects, linearity, recovery, precision, and the limit of quantification. nih.gov

Table 2: LC-MS/MS Method for Aminoglycoside Quantification Using Dibekacin

ParameterCondition/ValueReference
ApplicationQuantification of Arbekacin in human serum nih.gov
Internal StandardDibekacin (0.6 μg/ml) nih.gov
Sample PreparationProtein precipitation with 0.3 mol/l perchloric acid nih.gov
Chromatography ColumnHypersil Gold PFP column nih.gov
Mobile PhaseGradient of water and acetonitrile, each with 0.05% (v/v) trifluoroacetic acid and 0.1% (v/v) formic acid nih.gov
IonizationHeated electrospray-ionization (HESI) in positive mode nih.gov
DetectionTandem mass spectrometer with Selected Reaction Monitoring (SRM) nih.gov
Run Time3.25 minutes nih.gov

Spectroscopic Methods for Mechanistic Studies

Spectroscopic techniques are indispensable for investigating the structural characteristics of Dibekacin and its interactions with biological targets, providing insights into its mechanism of action. researchgate.netirma-international.org These methods allow researchers to study the molecule's conformation and its binding dynamics with macromolecules like the ribosome.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural elucidation of organic molecules, including complex antibiotics like Dibekacin. core.ac.ukresearchgate.net Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise connectivity and stereochemistry of the molecule can be determined. researchgate.net

1D NMR: ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the hydrogen and carbon atoms within the molecule. core.ac.uk

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connections between atoms. core.ac.uk COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals longer-range correlations between protons and carbons, which is crucial for assembling the complete molecular skeleton. core.ac.uk

These NMR techniques are fundamental in confirming the identity and purity of Dibekacin in research samples and for characterizing any novel derivatives or metabolites. semanticscholar.org

Circular Dichroism (CD) for Conformational Studies of Binding

Circular Dichroism (CD) spectroscopy is an optical technique used to study the conformational properties of chiral molecules and their interactions with macromolecules. nih.gov It measures the differential absorption of left- and right-circularly polarized light. nih.gov In the context of Dibekacin, CD spectroscopy can be employed to monitor conformational changes in its biological target, such as the ribosomal RNA (rRNA), upon binding. nih.govresearchgate.net

When a small molecule like Dibekacin binds to a macromolecule, it can induce changes in the macromolecule's secondary structure, which are reflected in its CD spectrum. nih.gov These spectral changes can be used to determine binding constants and to understand the nature of the conformational adjustments that occur during the formation of the drug-target complex. nih.gov This provides valuable information about the binding event that is complementary to higher-resolution structural methods.

Cryo-Electron Microscopy (Cryo-EM) for Ribosome-Antibiotic Complexes

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the high-resolution structures of large macromolecular assemblies, such as the ribosome. nih.gov This method is particularly valuable for visualizing how antibiotics like Dibekacin bind to their ribosomal target. ebi.ac.uknih.gov

In a recent study, Cryo-EM was used to visualize Dibekacin (DBK) bound to the human 80S ribosome. ebi.ac.uk This research utilized a novel method called DARC (Direct visualization of Antibiotic binding on Ribosomes in the Cell-free translation system), which allows for the observation of antibiotic action without the need for ribosome purification. ebi.ac.uk The Cryo-EM structures revealed the specific interactions between Dibekacin and the ribosome, highlighting how it binds to the decoding center. ebi.ac.uk Furthermore, by comparing the structure of the Dibekacin-ribosome complex with that of the Arbekacin-ribosome complex, researchers could understand the enhanced binding affinity of Arbekacin, which is attributed to an additional interaction formed by its synthetic γ-amino-α-hydroxybutyryl (HABA) motif. ebi.ac.uk This level of structural detail is critical for the rational design of new antibiotics. ebi.ac.uknews-medical.net

Bioanalytical Method Development for Preclinical Samples

The quantitative analysis of Dibekacin in biological matrices from preclinical studies is fundamental to understanding its pharmacokinetic profile. Bioanalytical method development involves creating a robust procedure for the identification and quantification of the analyte in complex biological fluids and tissues. researchgate.net High-performance liquid chromatography (HPLC) is a commonly employed technique for the bioanalysis of aminoglycosides like Dibekacin. semanticscholar.orgnih.gov A rapid and accurate HPLC method for the determination of Dibekacin in serum has been developed, which involves the precipitation of serum proteins followed by direct injection of the supernatant into the chromatograph. asm.org This method combines reverse-phase, ion-pair chromatography with post-column derivatization and fluorescence detection to achieve quantification. asm.org

The validation of bioanalytical methods is crucial to ensure the reliability and reproducibility of the data obtained from preclinical studies involving animal tissues and fluids. woah.org The validation process for an analytical method intended for Dibekacin quantification in matrices such as plasma, serum, urine, or tissue homogenates would typically assess several key parameters. researchgate.netscielo.br

Linearity: This parameter establishes the relationship between the instrumental response and the known concentration of the analyte. A calibration curve is generated to demonstrate the linear relationship across a specified working range. woah.org

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter between a series of measurements. scielo.br Both are assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples. nih.gov

Selectivity and Specificity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. woah.org Specificity ensures that the signal measured is solely from the analyte of interest. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. woah.orgnih.gov The LOQ is the lowest concentration that can be reliably quantified. woah.orgnih.gov

Recovery: This assesses the extraction efficiency of an analytical method, determining the percentage of the analyte recovered from the biological matrix during sample preparation. semanticscholar.org

Stability: The stability of Dibekacin in the biological matrix is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles and long-term storage. woah.org

A substrate-labeled fluorescent immunoassay has also been developed for the measurement of Dibekacin concentrations in serum and plasma, demonstrating good precision, reproducibility, recovery, and sensitivity. asm.org

Table 1: Representative Validation Parameters for a Hypothetical Dibekacin HPLC Assay

Validation Parameter Acceptance Criteria Typical Result
Linearity (r²) ≥ 0.99 0.998
Accuracy (%RE) ± 15% (± 20% for LLOQ) -5.2% to 8.5%
Precision (%RSD) ≤ 15% (≤ 20% for LLOQ) 2.1% to 11.3%
Recovery Consistent and reproducible 85% - 95%

For the trace analysis of Dibekacin in complex biological matrices, micro-extraction techniques have become increasingly important. These methods offer advantages such as reduced solvent consumption, miniaturization, and improved sample clean-up. ijrpc.commdpi.com While specific applications for Dibekacin are not extensively detailed in readily available literature, the principles of these techniques are applicable to aminoglycoside analysis.

Solid-Phase Microextraction (SPME): SPME utilizes a coated fiber to collect and preconcentrate the analyte from the sample. The analyte is then thermally desorbed into the analytical instrument. ijrpc.com

Stir-Bar Sorptive Extraction (SBSE): In SBSE, a magnetic stir bar coated with a polymeric phase is used to extract analytes from a liquid sample. The analytes are then desorbed, typically by thermal desorption or solvent extraction. nih.gov

Microextraction by Packed Sorbent (MEPS): MEPS is a miniaturized version of solid-phase extraction where the sorbent is packed into a syringe. This allows for the direct processing of small sample volumes. mdpi.com

Liquid-Phase Microextraction (LPME): LPME involves the extraction of analytes from an aqueous sample into a small volume of an immiscible solvent. Variations include single-drop microextraction (SDME) and dispersive liquid-liquid microextraction (DLLME). ijrpc.commdpi.com

These techniques can be coupled with sensitive analytical instruments like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to achieve the low detection limits required for trace analysis in research. nih.gov

Microbiological Assay Methods for In Vitro Activity Assessment

Microbiological assays are essential for determining the potency and antimicrobial activity of antibiotics like Dibekacin. uspnf.com These methods compare the inhibition of microbial growth by the test antibiotic to that of a known standard. slideshare.net Two primary methods are employed for this purpose:

Agar Diffusion Method (Cylinder-Plate or Disk Diffusion): This method involves the diffusion of the antibiotic from a cylinder or a paper disk through a solidified agar layer seeded with a susceptible microorganism. uspnf.comnihs.go.jp The extent of growth inhibition is observed as a circular zone around the cylinder or disk, and the diameter of this zone is proportional to the concentration of the antibiotic. slideshare.netyoutube.com The antimicrobial susceptibility of Dibekacin and its cross-resistance with other aminoglycosides against various bacterial strains can be evaluated using this method. nih.gov

Turbidimetric Method (Tube Assay): This method measures the inhibition of microbial growth in a liquid medium. uspnf.com The antibiotic is added to a broth culture of a susceptible microorganism, and after an incubation period, the turbidity of the culture is measured. slideshare.netnihs.go.jp A lower turbidity indicates greater inhibition of microbial growth and thus higher antibiotic activity. slideshare.net The tube dilution procedure is a form of this method used to determine the minimum inhibitory concentration (MIC) of an antibiotic against specific pathogens. nih.gov

The in vitro activity of Dibekacin has been compared to other aminoglycosides like gentamicin (B1671437), sisomicin, tobramycin, and amikacin (B45834) against a range of bacteria, including Pseudomonas aeruginosa. nih.gov Studies have shown Dibekacin to have high activity against P. aeruginosa, including strains resistant to gentamicin. nih.gov

Table 2: Example of Minimum Inhibitory Concentration (MIC) Data for Dibekacin

Bacterial Species MIC Range (µg/mL)
Escherichia coli 0.5 - 4
Klebsiella pneumoniae 0.5 - 8
Pseudomonas aeruginosa 0.25 - 16

Interactions with Biological Systems and Other Agents Non Clinical

Synergistic and Antagonistic Interactions with Other Antimicrobial Agents In Vitro

The efficacy of an antimicrobial agent can be significantly enhanced when used in combination with other drugs. In vitro studies have consistently demonstrated that dibekacin (B1670413) exhibits synergistic activity with several other classes of antibiotics, particularly against bacteria that have developed resistance to single-agent therapy.

Combination therapy is a cornerstone of modern antimicrobial strategy, especially for combating multidrug-resistant (MDR) pathogens. Dibekacin has been the subject of numerous in vitro studies to evaluate its potential in synergistic combinations. A notable area of research has been its use against methicillin-resistant Staphylococcus aureus (MRSA) and resistant Gram-negative bacilli like Pseudomonas aeruginosa.

Studies involving arbekacin (B1665167), a closely related aminoglycoside and derivative of dibekacin, have shown potent synergy when combined with fosfomycin against MRSA. This combination leads to stronger bactericidal activity and a longer post-antibiotic effect (PAE) than when either drug is used alone. For instance, when MRSA is pre-treated with fosfomycin, its susceptibility to the bactericidal action of arbekacin is significantly increased frontiersin.org. This synergistic action has also been observed in animal models, where the combination of fosfomycin and arbekacin was effective against MRSA-induced biofilms nih.gov.

Against Gram-negative bacteria, dibekacin has demonstrated high activity against gentamicin-resistant strains of P. aeruginosa nih.gov. The combination of arbekacin, fosfomycin, and a β-lactam like ceftazidime has been shown to strongly inhibit the growth of both MRSA and P. aeruginosa in mixed cultures.

Table 7.1: In Vitro Synergistic Combinations with Dibekacin and its Analogue Arbekacin
Combination AgentTarget Organism(s)Observed EffectReference(s)
FosfomycinMethicillin-Resistant Staphylococcus aureus (MRSA)Enhanced bactericidal activity; Prolonged Post-Antibiotic Effect (PAE) frontiersin.org
FosfomycinMRSA-induced biofilmDramatic changes in biofilm structure; Enhanced penetration of arbekacin nih.gov
Ceftazidime + FosfomycinMRSA and Pseudomonas aeruginosa (in mixed culture)Strong growth inhibition; Increased susceptibility to macrophage killing

The enhanced antimicrobial effect observed in combination therapies is rooted in the complementary mechanisms of action of the drugs involved.

Synergy with β-Lactams: The primary mechanism of synergy between aminoglycosides like dibekacin and β-lactam antibiotics (e.g., penicillins, cephalosporins) is well-established. β-lactams inhibit the synthesis of the bacterial peptidoglycan cell wall elsevierpure.com. This damage to the cell wall integrity is believed to increase the permeability of the bacterial cell membrane, thereby facilitating the uptake of the aminoglycoside into the cytoplasm msdmanuals.comwikipedia.org. Once inside, dibekacin binds to the 30S ribosomal subunit, inhibiting protein synthesis and leading to bacterial cell death patsnap.com. This dual attack on two different essential cellular processes results in a potent synergistic and bactericidal effect.

Synergy with Fosfomycin: Fosfomycin also inhibits bacterial cell wall synthesis, but it acts at a very early stage by blocking the enzyme MurA. This action is distinct from and occurs prior to the steps inhibited by β-lactams wikipedia.org. In vitro studies with the dibekacin analogue arbekacin against MRSA have provided visual evidence for this synergy. Electron microscopy revealed that pre-treatment with fosfomycin leads to the formation of large bacterial cells with irregular cross walls. Subsequent exposure to arbekacin results in the destruction of the cell wall at the sites of segmentation and cell lysis frontiersin.org. This suggests that the initial weakening of the cell wall by fosfomycin significantly enhances the lethal effect of the aminoglycoside. Furthermore, in biofilm models, fosfomycin appears to enhance the penetration of arbekacin through the protective biofilm layer, allowing it to reach the embedded bacteria nih.gov.

Interactions with Host Cellular Components in Preclinical Models

Beyond direct interactions with microbes, dibekacin and other aminoglycosides can also interact with host cells, influencing bacterial virulence and modulating immune responses.

Bacterial virulence factors are molecules that enable a pathogen to establish itself in a host and cause disease. Research suggests that aminoglycosides, even at sub-inhibitory concentrations, can interfere with the expression and function of these factors.

One of the most critical virulence factors, particularly for Gram-negative bacteria like P. aeruginosa, is the Type III Secretion System (T3SS), which injects toxins directly into host cells. Studies on other aminoglycosides, such as tobramycin, have shown that they can disrupt T3SS expression. This effect appears to be related to an impact on the secretion system itself, rather than a global inhibition of protein synthesis, thereby reducing the cytotoxicity of the bacteria nih.gov.

Biofilm formation is another key virulence mechanism that protects bacteria from antibiotics and host defenses. Arbekacin, the analogue of dibekacin, has demonstrated a dose-dependent bactericidal effect against MRSA growing in a biofilm in a rat model. Morphological studies confirmed that effective doses of arbekacin induced dramatic changes in the biofilm's structure, ultimately leading to its eradication nih.gov.

Furthermore, the lysis of Gram-negative bacteria by bactericidal agents, including aminoglycosides, can lead to the release of endotoxin (lipopolysaccharide, LPS), a potent virulence factor that can trigger a severe inflammatory response in the host frontiersin.orgnih.gov. The amount of endotoxin released can vary depending on the class of antibiotic used nih.gov. While antibiotics that inhibit protein synthesis, like aminoglycosides, are generally studied for this effect, the clinical significance remains a complex area of research nih.govnih.gov.

Aminoglycoside antibiotics can exert complex and sometimes contradictory effects on the host immune system. These effects can be both direct, by acting on immune cells, and indirect, by influencing the release of bacterial components that trigger immune responses.

A preclinical study in mice investigated the immunotropic activity of several aminoglycosides. The findings revealed varied effects depending on the specific drug and the immune status of the animal. Amikacin (B45834), for example, did not significantly affect lymphocyte activity in intact mice but stimulated both cellular and humoral immunity in mice with cyclophosphamide-induced immune deficiency nih.gov. In contrast, gentamicin (B1671437) suppressed the immune response in intact mice, while kanamycin (B1662678) and streptomycin (B1217042) were inhibitory in both intact and immunodeficient animals nih.gov. This suggests that the immunomodulatory effects of aminoglycosides are not uniform across the class.

Aminoglycosides also modulate immune responses indirectly. By killing Gram-negative bacteria, they cause the release of LPS, which is a powerful activator of the innate immune system through Toll-like receptor 4 (TLR4). This interaction triggers the release of pro-inflammatory cytokines and can heighten the systemic inflammatory response, which may exacerbate aminoglycoside-induced toxicities frontiersin.org. Additionally, combination therapy of arbekacin with fosfomycin and ceftazidime was found to make MRSA and P. aeruginosa more susceptible to killing by macrophages, indicating an interaction that favors host defense mechanisms.

Research on Dibekacin's Effects on Microbial Ecology (e.g., gut microbiota in animal models, theoretical)

The administration of broad-spectrum antibiotics, including aminoglycosides, is known to have a profound impact on the host's microbial ecology, particularly the complex community of the gut microbiota. This disruption, often termed dysbiosis, can have various consequences for host health nih.govmdpi.com.

While specific studies on dibekacin are limited, research on other aminoglycosides in animal models provides insight into the likely effects. Administration of gentamicin to mice has been shown to diminish the bacterial diversity of the intestinal lumen nih.gov. This reduction in diversity is often accompanied by a shift in the composition of the gut microbiota, leading to a decrease in beneficial bacteria and an increase in the abundance of opportunistic pathogens, most notably Enterococcus and Clostridium species nih.gov.

The theoretical basis for this effect lies in the broad spectrum of activity of aminoglycosides against many aerobic Gram-negative bacteria and some Gram-positive organisms wikipedia.org. Although aminoglycosides are poorly absorbed from the gut, even small amounts can alter the delicate balance of the intestinal flora. This disruption can impair the microbiota's normal functions, such as colonization resistance, which is the ability of a healthy microbiota to prevent pathogenic bacteria from establishing themselves mdpi.com. The long-term consequences of antibiotic-induced dysbiosis are an area of active research, with potential links to various health conditions nih.govnih.gov.

Future Research Directions and Unresolved Questions for Dibekacin Sulfate

The trajectory of dibekacin (B1670413) research is increasingly focused on overcoming the persistent challenge of antimicrobial resistance. Future investigations are aimed at leveraging its core structure to design more resilient antibiotics, developing strategies to counteract resistance mechanisms, employing advanced computational methods to deepen understanding of its function, and exploring its utility against specific, high-priority resistant pathogens.

Q & A

Basic Research Questions

Q. What methodological approaches are standard for characterizing Dibekacin sulfate’s structural and chemical integrity?

  • Answer : To confirm structural identity, use nuclear magnetic resonance (NMR) and mass spectrometry (MS) to validate the molecular formula (C₁₈H₃₇N₅O₈·xH₂SO₄). For purity, employ high-performance liquid chromatography (HPLC) with UV detection, and adhere to pharmacopeial standards for heavy metals (<20 ppm) and loss on drying (<5.0% at 60°C under reduced pressure) . Chemical tests, such as precipitation with barium chloride (to confirm sulfate ions), are also critical .

Q. What protocols ensure accurate quantification of Dibekacin sulfate’s potency in sterile formulations?

  • Answer : Follow microbiological assay methods (e.g., agar diffusion) using reference standards, ensuring potency falls within 640–740 µg/mg. Validate assays via parallel testing with UV-spectrophotometry or HPLC-ELSD (evaporative light scattering detection) to account for variability in biological activity . Sterility testing must comply with pharmacopeial guidelines, including membrane filtration and thioglycolate media incubation .

Q. How is Dibekacin sulfate typically applied in preclinical antibacterial research?

  • Answer : Design minimum inhibitory concentration (MIC) assays against Gram-negative pathogens (e.g., Pseudomonas aeruginosa), using broth microdilution per CLSI guidelines. Include control groups with established aminoglycosides (e.g., gentamicin) to benchmark efficacy. Account for pH-dependent stability by buffering experimental media to physiological conditions (pH 7.2–7.4) .

Advanced Research Questions

Q. How can researchers optimize experimental designs to assess Dibekacin sulfate’s stability under diverse physiological conditions?

  • Answer : Conduct accelerated stability studies (40°C/75% RH) over 6 months, analyzing degradation products via LC-MS. Simulate physiological environments (e.g., serum or lysosomal pH) to evaluate hydrolysis rates. Use Arrhenius modeling to predict shelf-life, ensuring statistical power with triplicate samples and ANOVA for significance testing .

Q. What strategies resolve contradictions in reported nephrotoxicity profiles of Dibekacin sulfate across animal models?

  • Answer : Systematically compare variables:

  • Dosing regimens : Adjust frequency (single vs. repeated doses) and routes (IV vs. IM).
  • Biomarkers : Measure urinary β₂-microglobulin and kidney histopathology.
  • Species differences : Use murine models with humanized renal transporters.
    Meta-analysis of raw data (e.g., serum creatinine trends) can identify confounding factors like hydration status .

Q. How can multi-omics approaches elucidate Dibekacin sulfate’s mechanism of action beyond ribosomal targeting?

  • Answer : Integrate transcriptomics (RNA-seq of treated bacteria) to identify stress-response pathways and metabolomics (LC-MS) to map disrupted metabolic networks. Validate findings with CRISPR-Cas9 knockouts of upregulated genes (e.g., efflux pumps). Use STRING database analysis to visualize protein interaction networks perturbed by the drug .

Q. What methodologies improve reproducibility in Dibekacin sulfate’s pharmacological assays?

  • Answer : Standardize bacterial inoculum preparation (McFarland 0.5) and use internal controls (e.g., kanamycin) in each assay plate. For in vivo studies, adhere to ARRIVE guidelines for animal reporting, including randomization and blinding. Share raw data and protocols via repositories like Zenodo to enable cross-validation .

Methodological Frameworks

  • PICOT Application : For clinical research, structure questions using Population (e.g., immunocompromised patients), Intervention (Dibekacin sulfate dosing), Comparison (standard care), Outcome (microbiological cure), and Timeframe (30-day follow-up) .
  • Data Contradiction Analysis : Apply the TRIAGE framework—T est design variability, R eview analytical methods, I nvestigate confounding variables, A ssess statistical power, G auge reproducibility, E valuate publication bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.